2-(4-Tert-butylphenyl)acetaldehyde
Overview
Description
2-(4-Tert-butylphenyl)acetaldehyde is an organic compound with the molecular formula C12H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a phenyl ring substituted with a tert-butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Tert-butylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Tert-butylphenyl)acetic acid.
Reduction: 2-(4-Tert-butylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Tert-butylphenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)acetaldehyde involves its reactivity as an aldehyde. The formyl group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
4-Tert-butylbenzaldehyde: Similar structure but with the formyl group directly attached to the phenyl ring.
2-(4-Tert-butylphenyl)ethanol: The reduced form of 2-(4-Tert-butylphenyl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both the formyl group and the tert-butyl group, which confer distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYBYNXKMHLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344246 | |
Record name | 2-(4-tert-butylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109347-45-7 | |
Record name | 2-(4-tert-butylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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